molecular formula C23H25N3O3 B1226525 2-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide

2-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide

Cat. No. B1226525
M. Wt: 391.5 g/mol
InChI Key: SGBBRKAISVWHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide is a member of quinolines.

Scientific Research Applications

Gastroprokinetic Activity

Research indicates that compounds related to 2-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide exhibit gastroprokinetic activity. A study by Kalo et al. (1995) found that specific analogues of this compound have potent effects on gastric emptying, emphasizing the importance of the morpholine ring and N-benzyl group for such activity (Kalo et al., 1995).

Antiallergy Agents

Althuis et al. (1980) synthesized a series of quinoline derivatives, including similar compounds, and evaluated them for antiallergy activity. The study suggested that certain structural features, such as a carboxylic acid moiety, contribute to optimal potency and oral absorption in these compounds (Althuis et al., 1980).

Diuretic Properties

A study by Shishkina et al. (2018) discovered that 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a structurally related compound, has strong diuretic properties and potential as a hypertension remedy (Shishkina et al., 2018).

Disease-Modifying Antirheumatic Drugs (DMARDs)

Baba et al. (1998) synthesized metabolites of a similar quinoline derivative, which showed anti-inflammatory effects in an adjuvant arthritic rat model, indicating potential as a new type of DMARD (Baba et al., 1998).

PET Imaging in Parkinson's Disease

Wang et al. (2017) synthesized HG-10-102-01, a structurally related compound, as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, highlighting the potential of such compounds in neuroimaging applications (Wang et al., 2017).

properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H25N3O3/c1-28-18-8-6-17(7-9-18)22-16-20(19-4-2-3-5-21(19)25-22)23(27)24-10-11-26-12-14-29-15-13-26/h2-9,16H,10-15H2,1H3,(H,24,27)

InChI Key

SGBBRKAISVWHMV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN4CCOCC4

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
2-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
2-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
2-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.